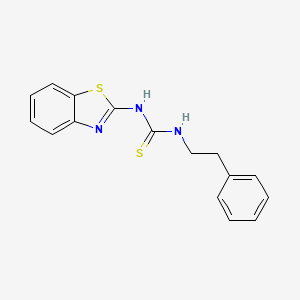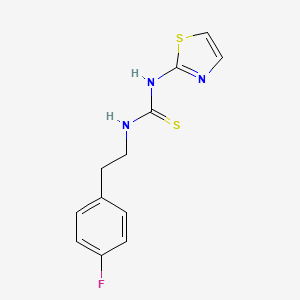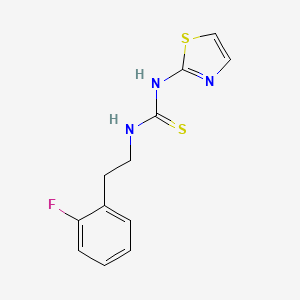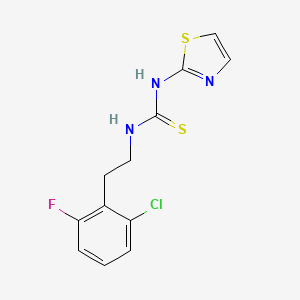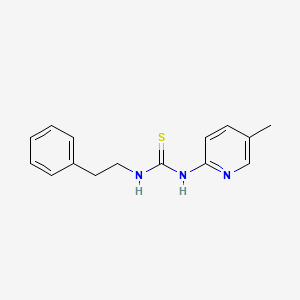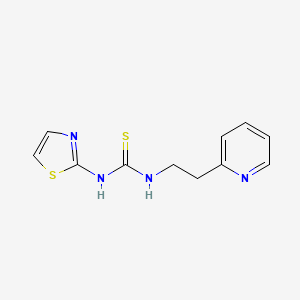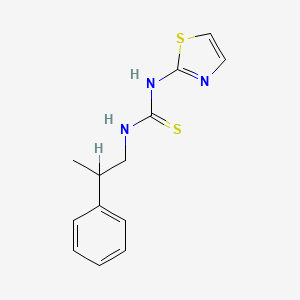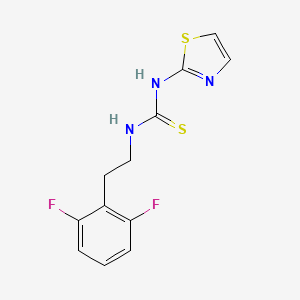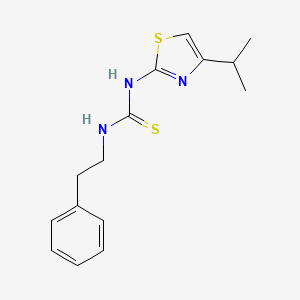
Thiourea, N-(4-(1-methylethyl)-2-thiazolyl)-N'-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PT-317 is a platinum-based compound that has garnered significant attention in scientific research due to its unique properties and potential applications. Platinum compounds are well-known for their roles in various chemical reactions and their use in medical treatments, particularly in cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PT-317 typically involves the use of platinum precursors such as platinum(II) chloride or platinum(IV) chloride. One common method is the cyclometallation reaction, which activates chemically inert carbon-hydrogen bonds to form a platinum-carbon bond . This reaction is often carried out under controlled conditions, including specific temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of PT-317 may involve metal-organic chemical deposition (MOCD) methods. This process includes moderate temperatures of around 350°C in a tubular furnace with an inert gas supply at 2 bar pressure . The MOCD method is efficient and results in high yields of platinum nanoparticles, which are well-dispersed on support materials.
Análisis De Reacciones Químicas
Types of Reactions
PT-317 undergoes various chemical reactions, including:
Oxidation: Platinum compounds can be oxidized to higher oxidation states.
Reduction: PT-317 can be reduced to form platinum(II) complexes, which are often more reactive.
Substitution: Ligands in PT-317 can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with PT-317 include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions often require specific ligands and solvents to facilitate the exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction typically produces platinum(II) complexes .
Aplicaciones Científicas De Investigación
PT-317 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of PT-317 involves its ability to form complexes with biological molecules. In cancer therapy, PT-317 is reduced intracellularly to platinum(II), which then binds to DNA and induces cell death . This process involves the formation of platinum-DNA adducts, which disrupt the replication and transcription of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: Similar to cisplatin but with a different ligand structure, leading to reduced side effects.
Oxaliplatin: Another platinum-based drug used in cancer therapy, known for its effectiveness against colorectal cancer.
Uniqueness of PT-317
PT-317 is unique due to its specific ligand structure, which allows it to overcome resistance mechanisms that affect other platinum-based drugs. Its ability to form stable complexes with a variety of ligands makes it versatile for different applications .
Propiedades
Número CAS |
149486-80-6 |
|---|---|
Fórmula molecular |
C15H19N3S2 |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)-3-(4-propan-2-yl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C15H19N3S2/c1-11(2)13-10-20-15(17-13)18-14(19)16-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,16,17,18,19) |
Clave InChI |
WXIISNREJKBCAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CSC(=N1)NC(=S)NCCC2=CC=CC=C2 |
Otros números CAS |
149486-80-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



